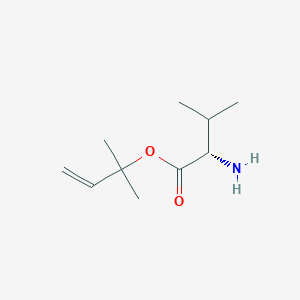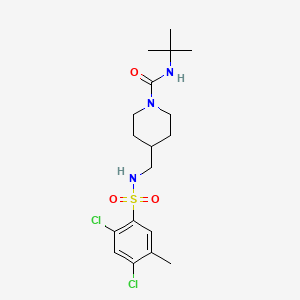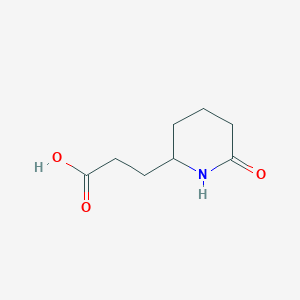
L-Valine 1,1-dimethyl-2-propenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine 1,1-dimethyl-2-propenyl ester is a chemical compound . It contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule contains a total of 31 bonds. There are 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 primary amine .
Molecular Structure Analysis
The molecular structure of L-Valine 1,1-dimethyl-2-propenyl ester is complex, with a total of 31 bonds. It includes 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 primary amine . The molecule contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications
Prodrug Development
The synthesis of amino acid ester prodrugs, such as those derived from L-Valine, is a strategy employed to enhance the bioavailability of pharmaceuticals. For instance, L-Valine-3-{8-[(E)-2-[3-methoxyphenyl)ethenyl]-7-methyl-1-propargylxanthine-3-yl}propyl ester hydrochloride (MSX-4) is an amino acid ester prodrug of the adenosine A2A receptor antagonist MSX-2, showing stability in artificial gastric acid and cleavage by pig liver esterase, suggesting its potential for improved drug delivery systems (K. Vollmann et al., 2008).
Polymer Science
L-Valine-based derivatives have been employed in the synthesis of poly(phenylacetylene)s with tunable chain helicities and cooperative supramolecular associations, demonstrating significant potential for the development of proteomimetic polyenes. This research highlights the role of amino acid residues in forming intra- and inter-strand hydrogen bonds, influencing the polymer's helical conformation and environmental responsiveness (K. Cheuk et al., 2003).
Supramolecular Chemistry
The study of L-Valine methyl ester-containing tetraphenylethene has unveiled its remarkable ability to exhibit aggregation-induced emission (AIE), circular dichroism, and self-assemble into helical nanofibers. These properties are crucial for the development of advanced materials with potential applications in optoelectronics and nanotechnology (Hongkun Li et al., 2014).
Chromatography
The chromatographic application of Chirasil-Val, a phase modified with L-valine tert.-butylamide units, demonstrates the impact of polysiloxane backbone loading on the separation of enantiomers. This research offers insights into optimizing chromatographic conditions for enantiomeric separation, vital for pharmaceutical analysis (B. Koppenhoefer et al., 1995).
Catalysis
The role of L-Valine derivatives in catalytic processes is highlighted by their application in asymmetric alkylations, demonstrating the efficiency of novel chiral auxiliaries derived from L-Valine methyl ester for producing high yields and diastereoselectivities. This research contributes to the field of asymmetric synthesis, which is fundamental for the production of chiral pharmaceuticals (T. Le et al., 2007).
Future Directions
properties
IUPAC Name |
2-methylbut-3-en-2-yl (2S)-2-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-6-10(4,5)13-9(12)8(11)7(2)3/h6-8H,1,11H2,2-5H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVKOSZBEVWUAA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)

![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)
![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)


![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)
![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)
![4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2672661.png)

![1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2672664.png)